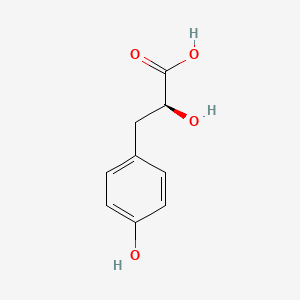

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid

Übersicht

Beschreibung

(S)-3-(4-Hydroxyphenyl)milchsäure ist eine chirale Verbindung mit einer Hydroxylgruppe, die am Phenylring gebunden ist, und einer Milchsäureeinheit. Sie ist für ihre biologische Aktivität bekannt und wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

(S)-3-(4-Hydroxyphenyl)milchsäure kann durch die Biokonversion von 4-Hydroxyphenylbrenztraubensäure unter Verwendung von Milchsäurebakterien synthetisiert werden. Die Bakterien werden in einem Medium kultiviert, das Kohlenstoffquellen wie Glucose, Maltose, Laktose oder Saccharose und Stickstoffquellen wie Maissirup, Hefeextrakt, Pepton und Sojabohnenpulpe enthält. Die Fermentation wird bei Temperaturen zwischen 25 und 40 °C durchgeführt, was zur Produktion von (S)-3-(4-Hydroxyphenyl)milchsäure führt .

Industrielle Produktionsverfahren

Die industrielle Produktion von (S)-3-(4-Hydroxyphenyl)milchsäure beinhaltet ähnliche Fermentationsprozesse mit Optimierung für die großtechnische Produktion. Die Verwendung von Bioreaktoren und kontrollierten Fermentationsbedingungen stellt eine hohe Ausbeute und Reinheit der Verbindung sicher.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(S)-3-(4-Hydroxyphenyl)milchsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Carboxylgruppe kann reduziert werden, um Alkohole zu bilden.

Veresterung: Die Carboxylgruppe kann mit Alkoholen reagieren, um Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Veresterung: Katalysatoren wie Schwefelsäure (H2SO4) oder Enzyme wie Lipase können für Veresterungsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Bildung von 4-Hydroxyphenylbrenztraubensäure.

Reduktion: Bildung von 4-Hydroxyphenylethanol.

Veresterung: Bildung von Estern wie Ethyl-4-hydroxyphenylacetat.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Hydroxyphenyl)milchsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als chirales Bauelement verwendet.

Biologie: Wird für seine Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich antimikrobieller und antioxidativer Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

(S)-HPPA is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the preparation of drugs targeting metabolic diseases, particularly those associated with insulin resistance . The compound's ability to be converted into different derivatives enhances its utility in drug development.

1.2 Treatment of Metabolic Disorders

Research indicates that (S)-HPPA may have therapeutic potential in treating metabolic disorders. Studies have shown that derivatives of (S)-HPPA can influence metabolic pathways, suggesting their role in managing conditions like obesity and type 2 diabetes .

Antioxidant Properties

2.1 Radical Scavenging Activity

(S)-HPPA exhibits significant antioxidant properties, particularly through its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) . The compound has been tested for its efficacy in reducing oxidative stress in various biological systems.

2.2 Implications for Health

The antioxidant effects of (S)-HPPA suggest potential applications in preventing oxidative damage associated with chronic diseases such as cardiovascular diseases and neurodegenerative disorders . Its incorporation into dietary supplements or functional foods could enhance health benefits by mitigating oxidative stress.

Research Applications

3.1 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of (S)-HPPA, particularly in models of neurodegeneration. The compound has been shown to exhibit protective effects against neuronal damage induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3.2 Inhibition of Enzymatic Activity

(S)-HPPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the beta-oxidation pathway of fatty acids, which is crucial for energy metabolism . This inhibition could have implications for weight management and metabolic health.

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von (S)-3-(4-Hydroxyphenyl)milchsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Es kann das Wachstum bestimmter Bakterien hemmen, indem es die Synthese ihrer Zellwand stört. Darüber hinaus wirkt es als Antioxidans, indem es freie Radikale abfängt und oxidativen Stress reduziert .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-Hydroxyphenylessigsäure

- 4-Hydroxyphenylmilchsäure

- Ethyllactat

Einzigartigkeit

(S)-3-(4-Hydroxyphenyl)milchsäure ist aufgrund ihrer chiralen Natur und spezifischen biologischen Aktivitäten einzigartig. Im Vergleich zu Ethyllactat bietet sie mehr Vielseitigkeit in der chemischen Synthese und biologischen Forschung .

Biologische Aktivität

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid

- Molecular Formula : C10H12O4

- CAS Number : 23508-35-2

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the most notable biological activities of this compound is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .

Table 1: Antioxidant Activity Comparison

Neuroprotective Effects

Research indicates that this compound can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .

Case Study: Neuroprotective Mechanisms

In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including this compound, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).

- Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.

- Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.

In Vivo Studies

Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of this compound in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 | |

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.